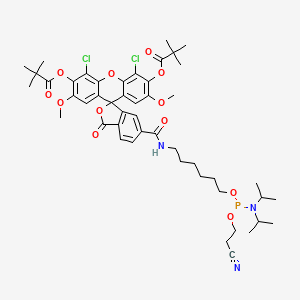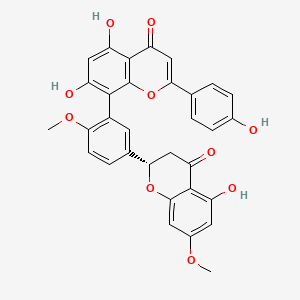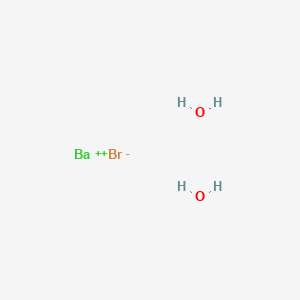
N-benzoyl-Phe-Val-Arg-p-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-Phe-Val-Arg-p-nitroanilide involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine, followed by the sequential addition of L-valine and L-arginine. The final step involves the coupling of the protected tripeptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
N-benzoyl-Phe-Val-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing trypsin, thrombin, or other proteases .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
Aplicaciones Científicas De Investigación
N-benzoyl-Phe-Val-Arg-p-nitroanilide is extensively used in scientific research for the following applications:
Mecanismo De Acción
N-benzoyl-Phe-Val-Arg-p-nitroanilide exerts its effects by serving as a substrate for proteolytic enzymes. The enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolysis .
Comparación Con Compuestos Similares
Similar Compounds
N-benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar applications but with a simpler structure.
N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate used for studying chymotrypsin-like proteases.
N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide: A substrate with a more complex peptide sequence, used for specific protease studies.
Uniqueness
N-benzoyl-Phe-Val-Arg-p-nitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C33H40N8O6 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
Clave InChI |
QQVNCBCBFNWLJX-KCHLEUMXSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)





![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)

![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)

